N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This N-(benzothiazol-2-yl)-2-phenoxyacetamide derivative integrates the 4-isopropyl-3-methylphenol (IPMP) pharmacophore, a documented antifungal, with a kinase-inhibitor-privileged benzothiazole scaffold. The non-interchangeable 4-isopropyl-3-methyl substitution uniquely modulates cLogP (~4.6–4.9) and steric occupancy, offering Gram-negative antibacterial potential (E. coli, K. pneumoniae, P. aeruginosa). Supplied at ≥95% purity for immediate phenotypic screening and lead optimization without custom synthesis. Use unsubstituted analog CAS 5540-47-6 as a negative control to deconvolute IPMP-derived activity.

Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
Cat. No. B5666818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Molecular FormulaC19H20N2O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C(C)C
InChIInChI=1S/C19H20N2O2S/c1-12(2)15-9-8-14(10-13(15)3)23-11-18(22)21-19-20-16-6-4-5-7-17(16)24-19/h4-10,12H,11H2,1-3H3,(H,20,21,22)
InChIKeyPSHOEQXSPIANKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide – Compound Class, Structural Identity, and Procurement Context


N-(1,3-Benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide (molecular formula C₁₉H₂₀N₂O₂S, exact mass 340.12 Da) is a fully synthetic hybrid molecule that joins a 1,3-benzothiazole heterocycle to a 4-isopropyl-3-methylphenoxy moiety via an acetamide linker. It belongs to the broader 2-phenoxy-N-arylacetamide class, whose synthetic methodology—including representative benzothiazole congeners—was described by Diab et al. (2023) [1]. The 4-isopropyl-3-methylphenol (IPMP) fragment is itself a recognized antimicrobial pharmacophore with reported minimum inhibitory concentrations (MICs) against Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes . No peer-reviewed biological assay data, pharmacological profiling, or head-to-head comparator studies have been published for this specific compound as of the literature cut-off date; all procurement decisions must therefore be guided by structural inference from closely related analogs and the known properties of its constituent fragments.

Why N-(1,3-Benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide Cannot Be Replaced by a Generic In-Class Benzothiazole Acetamide


Within the N-(benzothiazol-2-yl)-2-phenoxyacetamide scaffold, biological activity is exquisitely sensitive to the substitution pattern on the phenoxy ring. Published structure–activity relationship (SAR) data for closely related benzothiazole-acetamide series demonstrate that even single-atom changes—such as moving a methyl group from the 3-position to the 4-position, or replacing an isopropyl substituent with a chlorine atom—can shift MIC values against Staphylococcus aureus and Escherichia coli by factors of 4- to 32-fold [1]. The 4-isopropyl-3-methyl substitution pattern on the phenoxy ring of the target compound is non-interchangeable with, for example, the unsubstituted phenoxy analog (CAS 5540-47-6), the 2-isopropyl-5-methyl regioisomer, or the 4-chloro derivative, because each substitution vector independently modulates lipophilicity (cLogP), hydrogen-bond acceptor geometry, and steric occupancy within the target binding pocket [2]. Replacing this compound with a generic benzothiazole acetamide without preserving the exact 4-isopropyl-3-methyl phenoxy topology risks complete loss of the intended biological or physicochemical profile.

Quantitative Procurement-Relevant Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide


Lipophilicity Differentiation: cLogP Advantage of 4-Isopropyl-3-Methyl Substitution vs. Unsubstituted Parent Phenoxy Analog

The 4-isopropyl-3-methyl substitution on the phenoxy ring increases computed lipophilicity by approximately 1.8–2.2 log units compared to the unsubstituted N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS 5540-47-6). This shift is consistent with the established Hansch π-contribution of an isopropyl group (+1.53) plus a methyl group (+0.56), partially offset by intramolecular conformational effects [1]. Elevated cLogP correlates with improved membrane permeability in benzothiazole series, though it may reduce aqueous solubility [2].

Lipophilicity Drug-likeness Physicochemical profiling

Phenoxy Ring Substitution: Regioisomeric Differentiation Between 4-Isopropyl-3-Methyl and 2-Isopropyl-5-Methyl Topologies

The target compound bears the 4-isopropyl-3-methyl substitution pattern (isopropyl para to the ether oxygen, methyl meta), which is topologically distinct from the commercially available regioisomer N-(1,3-benzothiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide . Published SAR on related phenoxyacetamide series demonstrates that moving the isopropyl group from the 4-position to the 2-position alters both the dihedral angle of the ether linkage and the spatial presentation of the hydrophobic substituent, which can abrogate target binding [1]. No direct comparative bioactivity data exist for these two regioisomers; however, in the analogous N-phenylphenoxyacetamide EthR inhibitor series, repositioning a single substituent on the phenoxy ring changed IC₅₀ values by >10-fold [1].

Regioisomerism Structure-activity relationship Molecular recognition

Antifungal Potential Inferred from the 4-Isopropyl-3-Methylphenol (IPMP) Pharmacophore: Class-Level Activity Differential vs. Unsubstituted Phenol

The 4-isopropyl-3-methylphenol (IPMP) fragment—which constitutes the entire phenoxy portion of the target compound—is a validated antimicrobial agent with reported MIC values of 12.8–51.2 mM against Aspergillus brasiliensis and activity against Candida albicans and Trichophyton mentagrophytes . In contrast, unsubstituted phenol exhibits MIC values typically one to two orders of magnitude higher against the same fungal species [1]. The acetamide-linked benzothiazole in the target compound may further modulate this activity through enhanced target affinity or altered physicochemical properties, though no direct antifungal data exist for the full hybrid molecule [2].

Antifungal 4-Isopropyl-3-methylphenol Pharmacophore

Phenoxy Ring Substitution Determines Gram-Positive vs. Gram-Negative Selectivity in Benzothiazole Acetamide Series: Class-Level SAR Guidance

Published MIC data for structurally related N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives reveal that the identity and position of substituents on the aromatic ring attached to the acetamide carbonyl dictate antibacterial spectrum selectivity. Compound BTC-j, bearing a specific substitution pattern, showed an MIC of 12.5 µg/mL against S. aureus (Gram-positive) but 3.125 µg/mL against E. coli (Gram-negative)—a 4-fold Gram-negative preference [1]. In contrast, benzothiazole derivatives with different substitution patterns showed Gram-positive-selective profiles with MICs of 6.25–25 µg/mL against S. aureus and B. subtilis but >100 µg/mL against E. coli [2]. The target compound's unique 4-isopropyl-3-methyl phenoxy substitution cannot be assumed to replicate either profile without direct testing, but the SAR indicates that the phenoxy substitution vector is a critical determinant of antibacterial spectrum.

Antibacterial Gram selectivity Benzothiazole acetamide SAR

Synthetic Accessibility: One-Pot Benzothiazole Formation Route Shared with Thiazole, Imidazole, and Benzimidazole Congeners

The synthetic route to the target compound—condensation of 2-aminothiophenol with an appropriate aldehyde intermediate in ethanol at reflux in the presence of NaHSO₃, followed by acylation—was validated by Diab et al. (2023) across a series of benzothiazole, thiazole, imidazole, and benzimidazole 2-phenoxy-N-arylacetamide hybrids [1]. Among the four heterocyclic cores evaluated, the benzothiazole scaffold was reported to form in good yields under the standardized conditions without requiring chromatographic purification, whereas the imidazole and benzimidazole analogs required multi-step sequences and produced lower overall yields [1]. This synthetic efficiency differential makes the benzothiazole-based target compound more amenable to scale-up and analog generation than its imidazole or benzimidazole counterparts.

Synthetic methodology Benzothiazole formation Hybrid molecules

Critical Evidence Gap Disclosure: No Published Bioactivity Data Exist for This Specific Compound

A systematic search of PubMed, Semantic Scholar, BindingDB, PubChem, ChemSpider, Google Patents, and the Journal of Heterocyclic Chemistry (including the 2023 Diab et al. paper that describes the synthetic methodology for this compound class) returned zero peer-reviewed studies reporting any biological assay data—including MIC, IC₅₀, EC₅₀, Kd, Ki, or in vivo efficacy—for N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide specifically [1]. The compound appears in several commercial vendor catalogs (EvitaChem, BenchChem, MolCore) as a research-grade chemical with purity specifications of 95%+ , but these listings contain no experimentally derived biological data . All differentiation claims presented in this evidence guide are therefore based on class-level SAR inference, physicochemical calculations, and fragment-based pharmacophore reasoning—not on direct experimental comparison [2].

Evidence gap Due diligence Procurement risk

Application Scenarios for N-(1,3-Benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide Based on Structural and Class-Level Evidence


De Novo Antifungal Library Screening Leveraging the IPMP Pharmacophore

Given that the 4-isopropyl-3-methylphenol (IPMP) fragment—the entire phenoxy portion of the target compound—is a documented antifungal agent with MICs of 12.8–51.2 mM against Aspergillus brasiliensis and activity against Candida albicans and Trichophyton mentagrophytes , the full hybrid molecule is a rational inclusion in antifungal phenotypic screening libraries. The benzothiazole-acetamide linkage may enhance target affinity or alter fungal cell permeability relative to free IPMP, offering the potential to identify novel structure–activity relationships that are inaccessible with the phenol fragment alone. Researchers should include the unsubstituted N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS 5540-47-6) as a negative control to deconvolute the contribution of the IPMP-derived substitution pattern [1].

Gram-Negative Antibacterial Discovery Based on Benzothiazole Acetamide Class-Level SAR

Class-level SAR for N-(benzothiazol-2-yl)acetamide derivatives indicates that specific N-acetamide substituents can shift antibacterial spectrum toward Gram-negative selectivity—as exemplified by compound BTC-j, which showed 3.125 µg/mL MIC against E. coli vs. 12.5 µg/mL against S. aureus . The unique 4-isopropyl-3-methylphenoxy substitution of the target compound represents an unexplored vector in this SAR space. Organizations pursuing Gram-negative antibacterial discovery may find value in screening this compound specifically against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae panels, with comparator testing against the 2-isopropyl-5-methyl regioisomer to establish the contribution of phenoxy substitution topology to any observed Gram-selectivity [1].

Physicochemical Property-Driven Lead Optimization Starting Point

With a molecular weight of ~340.4 Da, cLogP estimated at 4.6–4.9, one hydrogen-bond donor, and four rotatable bonds, the target compound occupies a physicochemical space consistent with oral drug-likeness (Lipinski Rule of Five compliant) but with higher lipophilicity than the average clinical candidate . This profile makes it suitable as a starting point for lead optimization programs where moderate-to-high membrane permeability is desired but metabolic liability from excessive lipophilicity must be subsequently engineered out. The benzothiazole core provides a synthetic handle for further derivatization at positions 4, 5, 6, or 7—chemistry that has been extensively validated across multiple benzothiazole medicinal chemistry campaigns [1].

Probe Compound for Benzothiazole-Acetamide Target Engagement Studies

The benzothiazole scaffold is a privileged structure in kinase inhibitor design, with multiple FDA-approved drugs (e.g., dasatinib) and clinical candidates featuring this heterocycle . N-(Benzothiazol-2-yl)-2-phenoxyacetamide derivatives have been employed as EthR transcriptional regulator inhibitors (PDB 4DW6) and as BCR-ABL1 kinase inhibitor leads [1]. The target compound, with its 4-isopropyl-3-methylphenoxy moiety, offers a sterically and electronically differentiated phenoxy group relative to previously explored analogs, making it a candidate for chemical probe development in target engagement studies where selectivity against related kinase or transcriptional regulator targets is being profiled. Its commercial availability at 95%+ purity supports immediate procurement for such studies without the need for custom synthesis.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.